tert-Butylamine borane
Overview
Description
tert-Butylamine borane is a chemical compound that is not directly discussed in the provided papers. However, related compounds and derivatives, such as tert-butanesulfinyl imines and tert-butylphenylphosphinous acid-borane, are mentioned. These compounds are used in various synthetic applications, including the asymmetric synthesis of amines and the resolution of racemic mixtures into enantiomers .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butanesulfinamide with aldehydes and ketones to prepare N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . Additionally, tert-butylphenylphosphinous acid-borane can be resolved into enantiomers using ephedrine and cinchonine, which then serve as substrates for further stereoselective transformations .
Molecular Structure Analysis
The molecular structure of tert-butylamine borane itself is not detailed in the provided papers. However, the structure of related compounds, such as tert-butylphenylphosphine-borane, is studied to understand stereoselective synthetic transformations . The molecular structure plays a crucial role in the reactivity and selectivity of these compounds in various chemical reactions.
Chemical Reactions Analysis
Chemical reactions involving tert-butylamine borane derivatives include the asymmetric reduction of tert-butanesulfinyl ketimines using N-heterocyclic carbene boranes, which exhibit high yields and diastereomeric excess . Other reactions include the synthesis of optically pure tert-butylmethylphosphine–borane via a novel reductive methodology , and the use of BOM-tert-butylmethylphosphinite borane as an electrophilic P-stereogenic transfer reagent for the synthesis of bulky tertiary phosphines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylamine borane are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as their reactivity, stability, and enantioselectivity, are crucial for their use in synthetic applications. For example, the stability of N-lithiodiaminoboranes depends on the substituent, which is important for their subsequent reactions .
Scientific Research Applications
1. Restoration of Degraded Paper Materials
- Application: Tert-butylamine borane complex has been used in the restoration of paper materials, particularly for treating oxidative degradation. It interacts with carboxylic functions in degraded paper, helping in reductive restoration (Sanna, Sodo, Laguzzi, Mancini, & Bicchieri, 2009).
2. Hydroboration Chemistry
- Application: This chemical has been investigated for its reactivity in hydroboration, a process important in organic synthesis. It forms highly reactive liquid borane adducts that can hydroborate olefins in various solvents (Brown, Kanth, Dalvi, & Zaidlewicz, 2000).
3. Textile Industry
- Application: In textile processing, tert-butylamine borane is used for brightening wool during dyeing. It outperforms traditional methods and helps in achieving brighter dye shades without impairing the mechanical properties of the wool (Cai, 2009).
4. Nanoparticle Synthesis
- Application: It's utilized in the synthesis of rhodium(0) nanoparticles, which have significant catalytic activity in the dehydrogenation of ammonia-borane, a potential hydrogen storage material (Ayvalı, Zahmakiran, & Özkar, 2011).
5. Polymer Science
- Application: In polymer science, tert-butylamine borane is used in the reduction of divalent copper ions in poly(N-vinylpyrrolidone) solutions, influencing the properties of resultant Cu2O nanoparticles (Ostaeva, Isaeva, Grushina, Stuzhuk, & Odinokova, 2018).
6. Ionic Liquid Chemistry
- Application: It's involved in the dehydrogenation of tert-butylamine borane facilitated by ionic liquids, important in hydrogen storage research (Kundu, Chakma, Pugazhenthi, & Banerjee, 2018).
7. Biopharmaceuticals
- Application: In biophopharmaceuticals, tert-butylamine borane has been screened as a reducing agent in the PEGylation of therapeutic proteins, demonstrating its utility in enhancing the bioavailability of drugs (Ambrogelly, Cutler, & Paporello, 2013).
8. Synthetic Chemistry
- Application: The compound is also used in the synthesis of P-stereogenic ligands, showcasing its versatility in creating optically pure compounds for chemical synthesis applications (Salomó, Prades, Riera, & Verdaguer, 2017).
9. Electrochemistry
- Application: Tert-butylamine borane is studied for its oxidation properties in electroless plating baths, demonstrating its role in the field of electrochemistry and material science (Burke & Lee, 1992).
10. Catalysis
- Application: It is used in the preparation of AuPd nanoalloy catalysts for oxidative dehydrogenative coupling in chemical processes, highlighting its importance in catalysis (Fu, He, Yang, Wang, Zhang, Li, Sheng, & Zhu, 2015).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYPHUYXKVVURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylamine borane | |
CAS RN |
7337-45-3 | |
Record name | tert-butylamine--borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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